Welcome to the BenchChem Online Store!
molecular formula C17H15N3O6S2 B1680698 Ro 61-8048 CAS No. 199666-03-0

Ro 61-8048

Cat. No. B1680698
M. Wt: 421.5 g/mol
InChI Key: NDPBMCKQJOZAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07994338B2

Procedure details

4-(3-Nitrophenyl)thiazol-2-amine (1.10 g, 5.0 mmol) was dissolved in dry pyridine (16 mL) and then 3,4-dimethoxybenzene-1-sulfonyl chloride (1.323 g, 5.59 mmol) was added. The reaction mixture was stirred at room temperature for 23 h and then the pyridine was flashed off in vacuo with toluene. The residue was slurried with EtOAc and water. Full solution was achieved and then ice cold 1M NaOH was added. After thorough shaking, the aqueous phase was separated and the organic phase was twice extracted with 1M NaOH and then with water until no yellow color was extracted. The aqueous extract was combined with the NaOH solution and the solution was made slightly acidic with 3M HCl. The product was extracted into EtOAc, then washed successively with H2O and saturated NaCl solution. After drying over Na2SO4, the solvent was removed in vacuo to give a gum which contained HOAc. This was flashed off with toluene. The foam remained slowly solidified and after drying in vacuo, weighed 1.632 g (77.4%) and was greater than 95% pure by TLC. This material was taken up in hot EtOAc, diluted with about one-half the volume of hexane while hot which induced crystallization. The first crop weighed 1.352 g and was pure by TLC, but had no distinct melting point. Yield of pure material (TLC) was 64.2%.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
solvent
Reaction Step Two
Quantity
1.323 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[N:11]=[C:12]([NH2:15])[S:13][CH:14]=2)[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([S:26](Cl)(=[O:28])=[O:27])[CH:21]=[CH:22][C:23]=1[O:24][CH3:25].CCOC(C)=O>N1C=CC=CC=1.C1(C)C=CC=CC=1.CC(O)=O.O>[CH3:16][O:17][C:18]1[CH:19]=[C:20]([S:26]([NH:15][C:12]2[S:13][CH:14]=[C:10]([C:6]3[CH:7]=[CH:8][CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=3)[N:11]=2)(=[O:27])=[O:28])[CH:21]=[CH:22][C:23]=1[O:24][CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C=1N=C(SC1)N
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1.323 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After thorough shaking, the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
the organic phase was twice extracted with 1M NaOH
EXTRACTION
Type
EXTRACTION
Details
with water until no yellow color was extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into EtOAc
WASH
Type
WASH
Details
washed successively with H2O and saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a gum which
CUSTOM
Type
CUSTOM
Details
after drying in vacuo
ADDITION
Type
ADDITION
Details
diluted with about one-half the volume of hexane while hot which
CUSTOM
Type
CUSTOM
Details
crystallization

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
COC=1C=C(C=CC1OC)S(=O)(=O)NC=1SC=C(N1)C1=CC(=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.